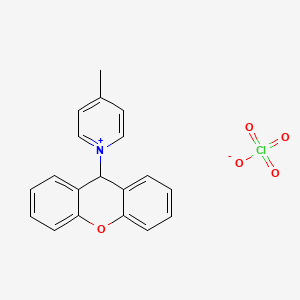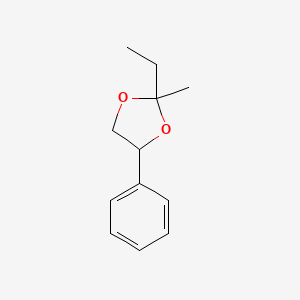![molecular formula C16H18O2 B14309255 2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol CAS No. 112307-56-9](/img/structure/B14309255.png)
2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol is an organic compound with the molecular formula C16H18O2 It is characterized by the presence of two phenolic groups connected by a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol can be achieved through several methods. One common approach involves the condensation reaction between phenol and 2-butanone in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out under heating conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can interact with enzymes and receptors, modulating biological processes and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 4-(4-hydroxyphenyl)-:
Butopamine: A compound with a similar phenolic structure but different biological activity, used as a beta-adrenergic agonist.
Properties
CAS No. |
112307-56-9 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-[2-(4-hydroxyphenyl)butan-2-yl]phenol |
InChI |
InChI=1S/C16H18O2/c1-3-16(2,12-8-10-13(17)11-9-12)14-6-4-5-7-15(14)18/h4-11,17-18H,3H2,1-2H3 |
InChI Key |
FUMDIBTWGQREEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


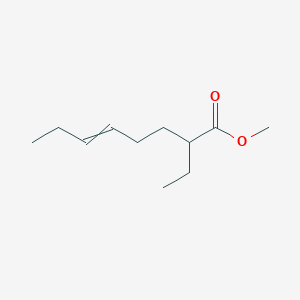
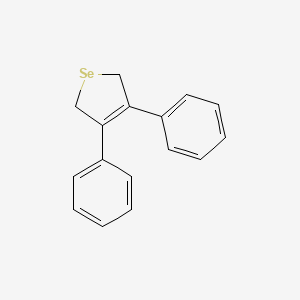
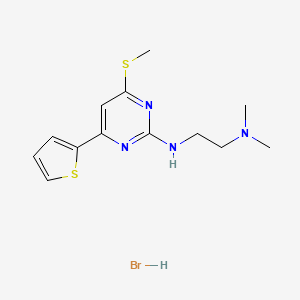
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)

![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)


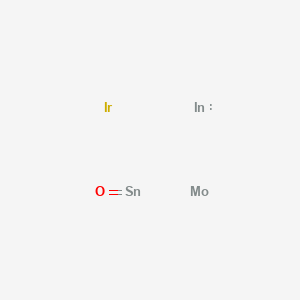
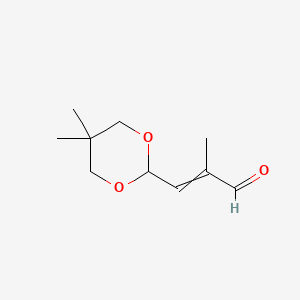
![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)

